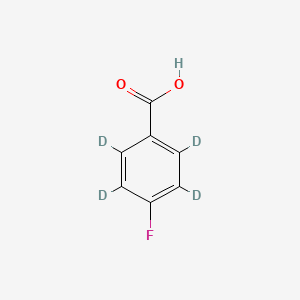

Fluroxypyr-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

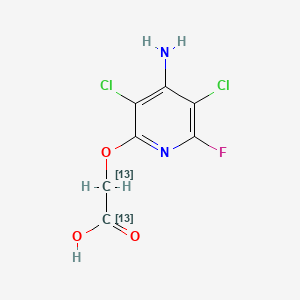

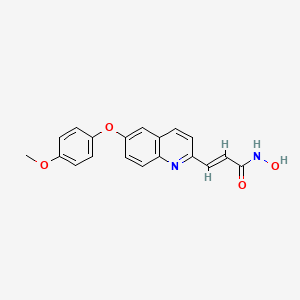

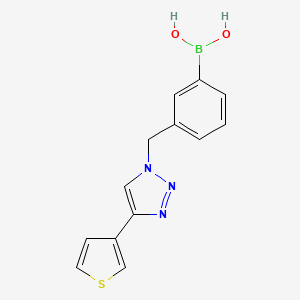

Fluroxypyr-13C2 is a labeled analogue of Fluroxypyr, a synthetic auxin herbicide. This compound is used primarily in scientific research to study the behavior and effects of Fluroxypyr in various environments and biological systems. The labeling with carbon-13 isotopes allows for precise tracking and analysis in experimental settings .

Preparation Methods

The preparation of Fluroxypyr-13C2 involves several synthetic steps, including fluorination, amination, and hydroxylation. The process typically starts with the fluorination of a pyridine ring, followed by amination to introduce an amino group. Hydroxylation is then performed to add a hydroxyl group. The labeled carbon-13 atoms are incorporated during these steps to produce the final compound . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Fluroxypyr-13C2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

Fluroxypyr-13C2 is widely used in scientific research due to its labeled carbon-13 atoms, which allow for detailed tracking and analysis. Some of its applications include:

Chemistry: Used to study the behavior and degradation of Fluroxypyr in various chemical environments.

Medicine: Investigated for its potential effects on human health and its interactions with biological systems.

Mechanism of Action

Fluroxypyr-13C2, like its parent compound Fluroxypyr, acts as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid, disrupting normal plant growth processes. This disruption leads to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Fluroxypyr-13C2 is similar to other synthetic auxins such as aminopyralid, clopyralid, picloram, and triclopyr. its unique labeling with carbon-13 isotopes makes it particularly valuable for research purposes. This labeling allows for precise tracking and analysis, providing insights that are not possible with unlabeled compounds .

Similar Compounds

- Aminopyralid

- Clopyralid

- Picloram

- Triclopyr

This compound stands out due to its specific isotopic labeling, which enhances its utility in scientific research and environmental studies .

Properties

Molecular Formula |

C7H5Cl2FN2O3 |

|---|---|

Molecular Weight |

257.01 g/mol |

IUPAC Name |

2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetic acid |

InChI |

InChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14)/i1+1,2+1 |

InChI Key |

MEFQWPUMEMWTJP-ZDOIIHCHSA-N |

Isomeric SMILES |

[13CH2]([13C](=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |

Canonical SMILES |

C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)